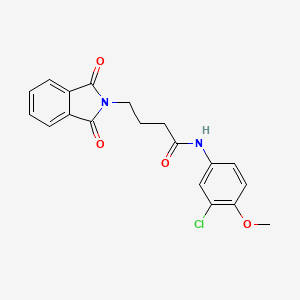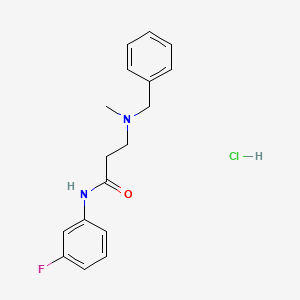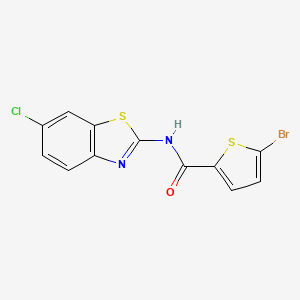
5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a benzothiazole ring and a thiophene ring.
Applications De Recherche Scientifique
5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, it has been studied as a fluorescent probe for detecting protein-protein interactions. In material science, it has been explored for its potential use in organic electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by binding to specific receptors in cells. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to bind to the adenosine A3 receptor, a G protein-coupled receptor that is involved in various physiological processes such as inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antifungal and antibacterial activity against several pathogenic fungi and bacteria. In addition, it has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide in lab experiments is its potent biological activity. This compound has been shown to exhibit activity against a range of cancer cell lines and pathogenic microorganisms, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can induce cytotoxicity in normal cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide. One area of research is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another area of research is the investigation of its mechanism of action and its interaction with specific receptors and enzymes. Additionally, further studies are needed to evaluate its potential toxicity and to identify ways to minimize its adverse effects. Finally, there is a need for research on the synthesis of new derivatives of this compound with improved biological activity and selectivity.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide involves the reaction of 6-chloro-1,3-benzothiazol-2-amine and 5-bromo-2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2OS2/c13-10-4-3-8(18-10)11(17)16-12-15-7-2-1-6(14)5-9(7)19-12/h1-5H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPPBMMCMVRGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

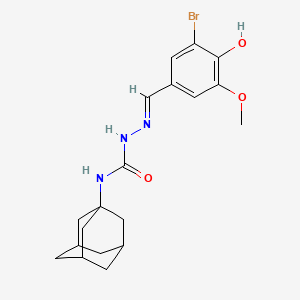
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B6070365.png)
![N-(3-chloro-4-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6070379.png)
![3-(2-furyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6070387.png)
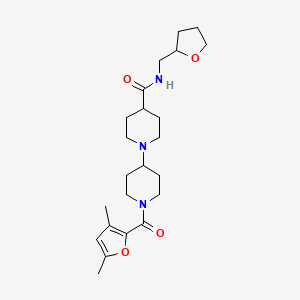
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6070410.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({methyl[(5-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070414.png)
![3-[1-(4-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070417.png)
![7-[(2S)-2-amino-2-phenylacetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070425.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine](/img/structure/B6070442.png)

![{5-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)methyl]-2-furyl}methanol](/img/structure/B6070451.png)
